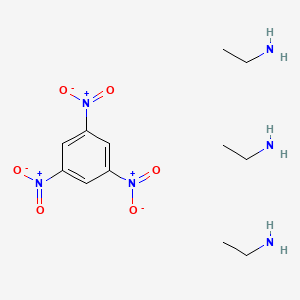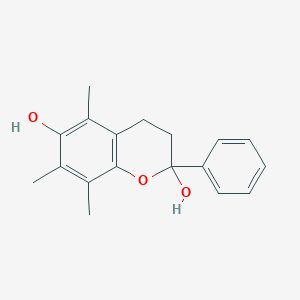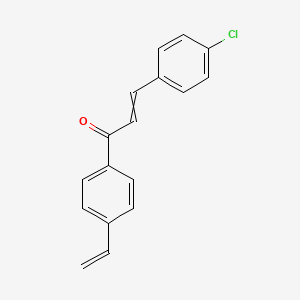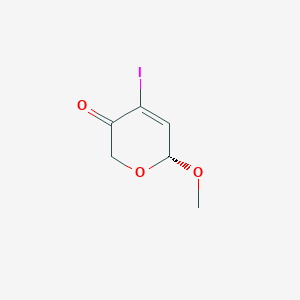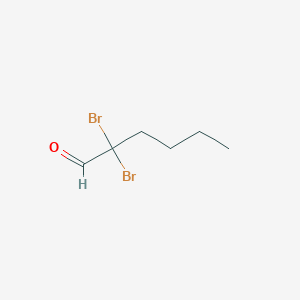
2,2-Dibromohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromohexanal is an organic compound with the molecular formula C6H10Br2O It is a dibromo derivative of hexanal, characterized by the presence of two bromine atoms attached to the second carbon of the hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibromohexanal can be synthesized through the bromination of hexanal. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2,2-dibromohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed.
Major Products:
Oxidation: 2,2-Dibromohexanoic acid.
Reduction: 2,2-Dibromohexanol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dibromohexanal involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
2,2-Dibromohexane: Similar structure but lacks the aldehyde group.
2,3-Dibromohexanal: Bromine atoms are on adjacent carbons.
2,2-Dibromohexanol: The aldehyde group is reduced to an alcohol.
Uniqueness: 2,2-Dibromohexanal is unique due to the presence of both bromine atoms on the same carbon and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
57024-79-0 |
|---|---|
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
2,2-dibromohexanal |
InChI |
InChI=1S/C6H10Br2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 |
Clé InChI |
PBKHEHLAGUKNBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





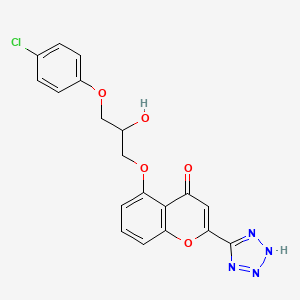
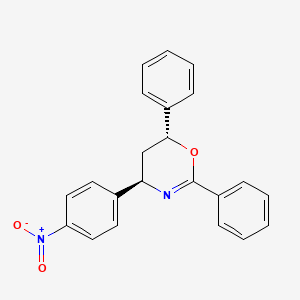
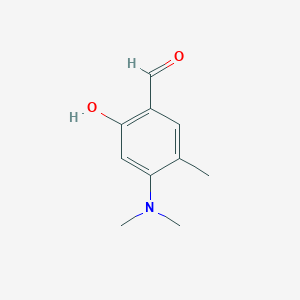
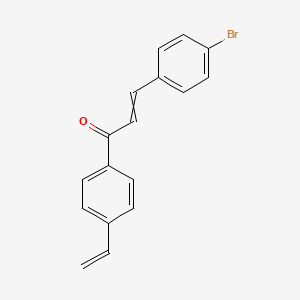
![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
